N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide
Overview
Description
N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2,4-dimethoxybenzoyl chloride, which is then reacted with an amine to form the corresponding amide. The cyclohexyl ring is introduced through a series of reactions involving cyclohexanone derivatives and appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-((3,4-dimethoxyphenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its multiple methoxy groups and cyclohexyl ring contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,3-trimethylcyclohexyl]methyl]-2,4-dimethoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O6/c1-27(2)14-18(30-26(32)22-11-9-20(34-5)13-24(22)36-7)15-28(3,16-27)17-29-25(31)21-10-8-19(33-4)12-23(21)35-6/h8-13,18H,14-17H2,1-7H3,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKNFDBVODOPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=C(C=C(C=C2)OC)OC)NC(=O)C3=C(C=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.